Methyl alpha,4-dihydroxyphenylacetate
Description
Nomenclature and Structural Context in Academic Literature
The naming of this compound follows systematic chemical conventions, though multiple synonymous terms appear in research literature, reflecting its structural characteristics.
The most precise and systematically recognized name for this compound is methyl 2-(3,4-dihydroxyphenyl)acetate. nih.gov This designation is in accordance with the nomenclature standards set by the International Union of Pure and Applied Chemistry (IUPAC). nih.govfishersci.ca The name explicitly details the molecular structure: a methyl ester of an acetic acid molecule substituted with a dihydroxyphenyl group at the second carbon, where the hydroxyl (-OH) groups are located at the 3 and 4 positions of the phenyl ring. nih.govcaymanchem.com This formal name is frequently used in chemical databases and formal publications to ensure clarity and avoid ambiguity. nih.govchemicalbook.com
Table 1: Chemical Identifiers for Methyl 2-(3,4-dihydroxyphenyl)acetate An interactive table detailing the various identifiers for the compound.
| Identifier Type | Value | Source(s) |
| IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate | nih.govfishersci.ca |
| Common Synonym | Methyl 3,4-dihydroxyphenylacetate | nih.govcaymanchem.comchemicalbook.com |
| Other Synonyms | 3,4-Dihydroxyphenylacetic Acid Methyl Ester, Homoprotocatechuic Acid Methyl Ester, Catechol-4-acetic Acid Methyl Ester | nih.govfishersci.cachemicalbook.com |
| CAS Number | 25379-88-8 | nih.govcaymanchem.com |
| Molecular Formula | C₉H₁₀O₄ | nih.govcaymanchem.comchemicalbook.com |
| InChIKey | UGFILLIGHGZLHE-UHFFFAOYSA-N | nih.govcaymanchem.com |
Overview of Research Significance within Phenylacetate (B1230308) Ester Chemistry and Biochemistry
Methyl 2-(3,4-dihydroxyphenyl)acetate is a member of the phenylacetate ester class of organic compounds. wikipedia.org Phenylacetate esters are characterized by a phenylacetyl group attached to an alcohol via an ester linkage. wikipedia.org In a broader context, related compounds like methyl phenylacetate are utilized in the flavor and fragrance industries and serve as intermediates in organic synthesis. wikipedia.org
The biochemical importance of methyl 2-(3,4-dihydroxyphenyl)acetate is largely connected to its parent acid, 3,4-dihydroxyphenylacetic acid (DOPAC), which is a primary metabolite of the neurotransmitter dopamine (B1211576). wikipedia.orgnih.gov The metabolic pathway of dopamine involves enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), which convert dopamine into DOPAC and other substances. wikipedia.org
Research has identified Methyl 3,4-dihydroxyphenylacetate as a polyphenol found in the seeds of Ilex aquifolium (European holly). caymanchem.com As a polyphenol, it exhibits antioxidant properties. caymanchem.com Studies have shown its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays. caymanchem.com Furthermore, research has indicated its potential in inhibiting the replication of enterovirus 71 in cell cultures. caymanchem.com Its structure, featuring a catechol group, is often associated with the antioxidant activity observed in many natural and synthetic compounds.
Table 2: Physicochemical Properties of Methyl 2-(3,4-dihydroxyphenyl)acetate An interactive table summarizing the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 182.17 g/mol | nih.govchemicalbook.com |
| Physical Form | Solid | caymanchem.comchemicalbook.com |
| Melting Point | 36 °C | chemicalbook.com |
| Boiling Point (Predicted) | 335.0±27.0 °C | chemicalbook.com |
| Density (Predicted) | 1.309±0.06 g/cm³ | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68758-69-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3 |
InChI Key |
DHPYYPJMQRYNLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=C(C=C1)O)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)O |
Other CAS No. |
68758-69-0 |
Origin of Product |
United States |
Synthetic Methodologies and Biosynthetic Pathways of Methyl Alpha,4 Dihydroxyphenylacetate and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of Methyl alpha,4-dihydroxyphenylacetate and its analogs primarily relies on established organic chemistry reactions, which have been optimized for yield and purity. These methods involve the direct modification of the 3,4-dihydroxyphenylacetic acid (DOPAC) backbone.
Esterification Processes in the Chemical Synthesis of this compound
The synthesis of this compound is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the parent carboxylic acid, 3,4-dihydroxyphenylacetic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com
The mechanism for this reaction proceeds through several reversible steps:
Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Nucleophilic Attack : A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org
Proton Transfer : A proton is transferred from the oxonium ion (the newly added methanol group) to one of the original hydroxyl groups. libretexts.orgmasterorganicchemistry.com
Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a stable leaving group. libretexts.orgmasterorganicchemistry.com
Deprotonation : The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product. libretexts.orgmasterorganicchemistry.com
As the Fischer esterification is an equilibrium process, reaction conditions are optimized to favor product formation. organic-chemistry.orgmasterorganicchemistry.com This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed, thereby shifting the equilibrium to the right according to Le Châtelier's principle. libretexts.orgmasterorganicchemistry.com
| Reaction Component | Role | Common Examples |
| Carboxylic Acid | Substrate | 3,4-Dihydroxyphenylacetic acid (DOPAC) |
| Alcohol | Reagent/Solvent | Methanol |
| Acid Catalyst | Activator | Concentrated H₂SO₄, p-TsOH |
| Driving Force | Equilibrium Shift | Excess alcohol, removal of water |
Synthesis of Ethyl 2-(3,4-dihydroxyphenyl)acetate from 3,4-dihydroxyphenylacetic Acid Precursors via Acid-Catalyzed Reactions
The reaction kinetics can be influenced by temperature and the molar ratio of the reactants. ijates.com Strong mineral acids like sulfuric acid are typically used as homogeneous catalysts to facilitate the reaction. ijates.com The mechanism is analogous to the Fischer esterification described previously, with ethanol (B145695) acting as the nucleophile instead of methanol. chemguide.co.uk A series of ester and amide derivatives of 3,4-dihydroxyphenylacetic acid have been synthesized for various research purposes, highlighting the versatility of this precursor. nih.gov
Derivatization Strategies for 3,4-dihydroxyphenylacetic Acid Analogs, including Schiff Bases
Beyond simple esters, 3,4-dihydroxyphenylacetic acid (DOPAC) can be converted into a wide array of derivatives, including amides and Schiff bases. nih.govresearchgate.net These derivatization strategies expand the chemical diversity and potential applications of the core molecule.
Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an active carbonyl group (aldehyde or ketone). dergipark.org.tr To synthesize Schiff bases from DOPAC, the carboxylic acid functional group must first be converted into a form that contains a primary amine. A common strategy involves a multi-step synthesis where DOPAC is first converted to a hydrazide. researchgate.net
A general synthetic route is as follows:
Esterification : The carboxylic acid is first converted to its methyl or ethyl ester as described above.
Hydrazinolysis : The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form 3,4-dihydroxyphenylhydrazide. This reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂). researchgate.net
Condensation (Schiff Base Formation) : The newly formed hydrazide, which contains a primary amine group, is then condensed with various aromatic aldehydes or ketones. researchgate.netjmchemsci.com This final step forms the imine (-C=N-) bond characteristic of Schiff bases. dergipark.org.tr
This multi-step approach has been used to successfully synthesize a series of novel Schiff base derivatives of 3,4-dihydroxyphenylacetic acid in high yields. researchgate.net
Biosynthetic Routes and Microbial Engineering
Alternative to chemical synthesis, microbial fermentation using metabolically engineered organisms offers a sustainable route for producing 3,4-dihydroxyphenylacetic acid (DOPAC), the key precursor to its ester derivatives.
Microbial Production of 3,4-dihydroxyphenylacetic Acid
The de novo biosynthesis of 3,4-dihydroxyphenylacetic acid has been successfully demonstrated, providing a promising and environmentally friendly alternative to chemical methods. nih.gov This approach leverages the cell's own metabolic machinery to convert simple sugars like glucose into valuable aromatic compounds. nih.gov
Escherichia coli is a common host organism for metabolic engineering due to its well-understood genetics and rapid growth. purdue.edunih.gov The production of 3,4-DHPA in E. coli is typically achieved by designing a biosynthetic pathway that connects the synthesis of 4-hydroxyphenylacetic acid (4-HPA) with a subsequent hydroxylation step. nih.gov
Key metabolic engineering strategies include:
Enhancing the Shikimate Pathway : The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids in bacteria. nih.gov It starts with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are derived from glucose. nih.gov By enhancing this pathway, the flux towards aromatic precursors is increased, boosting the production of the target molecule. nih.gov
Conserving Precursors : To maximize the carbon flow towards the desired product, competing metabolic pathways are often blocked. For instance, the disruption of pyruvate (B1213749) kinases (encoded by pykA and pykF) prevents the conversion of PEP to pyruvate, thereby conserving the PEP pool for the shikimate pathway and subsequent 4-HPA production. nih.gov
Introducing a Hydroxylation Step : Once a strain is optimized to overproduce 4-HPA, a hydroxylase enzyme is introduced to perform the final conversion step. The hydroxylase HpaBC, for example, can effectively convert 4-HPA into 3,4-DHPA. nih.govnih.gov
Research has demonstrated the success of this strategy, with systematic engineering efforts leading to significant increases in product titer. nih.gov
| Strain Modification | Key Engineering Step | Resulting Titer |
| Starting Strain | Base strain with 4-HPA pathway | 46 mg/L of 4-HPA |
| Enhanced Shikimate Pathway | Increased flux to aromatic precursors | 923 mg/L of 4-HPA |
| PEP Conservation | Disruption of pykA and pykF genes | 1817 mg/L of 4-HPA |
| Final Production Strain | Introduction of hydroxylase HpaBC | 1856 mg/L of 3,4-DHPA |
| Data sourced from a study on the de novo biosynthesis of 3,4-DHPA in E. coli. nih.gov |
This work represents the first reported de novo biosynthesis of 3,4-DHPA and provides a foundation for the sustainable and industrial-scale production of this valuable compound. nih.gov
Enzymatic Conversion of 4-hydroxyphenylacetic Acid by 4-hydroxyphenylacetate-3-hydroxylase (HpaBC/HPAH)
The enzymatic conversion of 4-hydroxyphenylacetic acid (4-HPA) into 3,4-dihydroxyphenylacetic acid (DHPA), the direct precursor to this compound, is catalyzed by 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H). This enzyme system is a two-component flavin-dependent monooxygenase. nih.govresearchgate.net Found in various bacteria, including Escherichia coli and Pseudomonas putida, it plays a key role in the catabolism of aromatic compounds. uniprot.orgnih.govoup.com
The system consists of two distinct protein components:
HpaC (The Reductase): This smaller component is an NADH:FAD oxidoreductase. It utilizes NADH to reduce Flavin Adenine Dinucleotide (FAD) to its active form, FADH₂. nih.govnih.gov
HpaB (The Oxygenase): The larger component, HpaB, is the monooxygenase that performs the hydroxylation. nih.govnih.gov It binds the reduced FADH₂ supplied by HpaC and the substrate, 4-hydroxyphenylacetic acid. HpaB then catalyzes the reaction with molecular oxygen (O₂) to hydroxylate the substrate at the ortho-position (C3) of the existing hydroxyl group on the phenyl ring. nih.govuniprot.org One atom of oxygen is incorporated into the product, DHPA, while the other is reduced to water. nih.gov
The interaction between these two components is crucial. HpaC's role in providing reduced flavin is essential for HpaB's catalytic activity. nih.govnih.gov This two-component mechanism prevents the wasteful oxidation of NADH when the substrate is not present. nih.gov The HpaBC system is noted for its broad substrate range, capable of hydroxylating various phenolic compounds, making it a valuable tool in biocatalysis for producing catechols. nih.govmdpi.com
Table 1: Components of 4-hydroxyphenylacetate-3-hydroxylase (HpaBC)
| Component | Function | Substrates/Cofactors | Product |
|---|---|---|---|
| HpaC | Reductase | NADH, FAD | FADH₂, NAD⁺ |
| HpaB | Monooxygenase | 4-hydroxyphenylacetic acid, FADH₂, O₂ | 3,4-dihydroxyphenylacetic acid, FAD, H₂O |
Design of Artificial Biosynthetic Pathways Utilizing Glucose and Glycerol
Metabolic engineering enables the design of artificial biosynthetic pathways in microbial hosts like E. coli to produce valuable chemicals from simple, renewable feedstocks such as glucose and glycerol. researchgate.net The synthesis of 4-hydroxyphenylacetic acid (4-HPAA), a key precursor, can be achieved from these carbon sources.
From Glucose: The biosynthesis of 4-HPAA from glucose proceeds through the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids. mdpi.comresearchgate.net Key intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway enter the shikimate pathway to form chorismate. Chorismate is then converted to 4-hydroxyphenylpyruvate, which can be subsequently transformed into 4-HPAA. researchgate.net
From Glycerol: Glycerol, a major byproduct of biodiesel production, serves as an excellent carbon source for microbial fermentation. researchgate.net It is typically converted into dihydroxyacetone phosphate, which then enters the central glycolytic pathway. From there, the metabolic intermediates can be funneled into the same shikimate pathway used in glucose-based synthesis to produce 4-HPAA. researchgate.net
Once 4-HPAA is produced within the engineered microorganism, the pathway can be extended. By introducing the genes for the 4-hydroxyphenylacetate-3-hydroxylase system (HpaBC), the microbially produced 4-HPAA is converted into 3,4-dihydroxyphenylacetic acid (DHPA). mdpi.com The final step to obtain this compound would require the introduction of a suitable methyltransferase enzyme capable of methylating the carboxylic acid group of DHPA.
Table 2: Overview of Artificial Biosynthesis from Simple Carbon Sources
| Feedstock | Key Metabolic Pathway | Primary Aromatic Precursor | Key Enzymatic Steps | Final Precursor |
|---|---|---|---|---|
| Glucose | Glycolysis / Shikimate Pathway | Chorismate | Chorismate mutase, Prephenate dehydrogenase, etc. | 4-Hydroxyphenylacetic acid |
| Glycerol | Glycolysis / Shikimate Pathway | Chorismate | Glycerol kinase, Glycerol-3-phosphate dehydrogenase, etc. | 4-Hydroxyphenylacetic acid |
Enzymatic Methylation Mechanisms in Natural Product Biosynthesis
Enzymatic methylation is a fundamental biochemical reaction in the biosynthesis of a vast array of natural products. This process involves the transfer of a methyl group to a substrate, which can significantly alter the substrate's biological activity, stability, and bioavailability. nih.govresearchgate.netnih.gov This modification is critical for creating structural diversity in secondary metabolites.
Role of S-adenosyl-L-methionine (SAM)-Dependent Methyltransferases
The predominant enzymes responsible for methylation in nature are S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). nih.govnih.gov These enzymes utilize SAM as the primary donor of the methyl group. nih.govrsc.org SAM is a crucial metabolite found in all living organisms, notable for the positively charged sulfonium (B1226848) ion that makes its methyl group highly reactive. nih.gov
The catalytic mechanism of SAM-dependent methyltransferases generally follows an SN2-type nucleophilic substitution. nih.gov An electron-rich atom on the substrate molecule, such as an oxygen (in a hydroxyl or carboxyl group), nitrogen (in an amine), or carbon, acts as a nucleophile. nih.gov This nucleophile attacks the electrophilic methyl carbon of SAM, leading to the transfer of the methyl group to the substrate. The reaction results in the formation of a methylated product and S-adenosyl-L-homocysteine (SAH), which is a byproduct that can cause feedback inhibition of the enzyme. nih.govresearchgate.net
SAM-dependent methyltransferases are classified based on the atom they methylate, leading to categories such as O-methyltransferases, N-methyltransferases, C-methyltransferases, and S-methyltransferases. nih.gov In the context of synthesizing this compound from its precursor, an O-methyltransferase would be required to catalyze the methylation of the carboxylic acid group of 3,4-dihydroxyphenylacetic acid. The versatility and substrate promiscuity of some MTs make them powerful tools for designing novel biosynthetic pathways to produce molecules that are not found in nature. researchgate.netnih.gov
Table 3: Key Components of SAM-Dependent Methylation
| Component | Role | Description |
|---|---|---|
| Enzyme | SAM-dependent Methyltransferase (MT) | Catalyzes the transfer of a methyl group from SAM to a substrate. |
| Cofactor | S-adenosyl-L-methionine (SAM) | The primary biological methyl group donor. nih.govrsc.org |
| Substrate | Natural Product Precursor | A molecule with a nucleophilic site (e.g., hydroxyl group). |
| Product | Methylated Natural Product | The substrate with an added methyl group. |
| Byproduct | S-adenosyl-L-homocysteine (SAH) | The demethylated form of SAM, can be an inhibitor. nih.govresearchgate.net |
Molecular Interactions and Biological Activities of Methyl Alpha,4 Dihydroxyphenylacetate in Research Models
Antiviral Mechanisms
Research has highlighted the potential of methyl 3,4-dihydroxyphenylacetate as an agent against certain viruses. Studies have specifically focused on its effects on Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease, which can lead to severe neurological complications. nih.govresearchgate.net
Methyl 3,4-dihydroxyphenylacetate has demonstrated inhibitory activity against the replication of Enterovirus 71 (EV71) in rhabdomyosarcoma (RD) cells. wesleyan.educonsensus.appmedchemexpress.cn In laboratory settings, this compound was shown to effectively prevent the proliferation of the virus within these cells. wesleyan.educonsensus.app The cytotoxic activity of the compound against the RD cells themselves was evaluated and found to be low, suggesting a favorable profile for potential antiviral applications that merit further investigation. wesleyan.educonsensus.app
The mechanism behind the antiviral activity involves the disruption of viral protein and RNA synthesis. The expression levels of the EV71 VP1 capsid protein were analyzed using Western blotting techniques, which confirmed the inhibitory effect of the compound. wesleyan.educonsensus.appmedchemexpress.cn Furthermore, a significant reduction in viral genetic material was observed. After a 48-hour incubation period with methyl 3,4-dihydroxyphenylacetate, the level of EV71 vp1 mRNA in the infected RD cells decreased by 76.83 ± 2.47%. wesleyan.educonsensus.app The VP1 protein is a major component of the viral capsid and is crucial for the virus's structure and pathogenicity. plos.orgnih.gov
| Parameter | Finding | Reference |
| Cell Line | Rhabdomyosarcoma (RD) Cells | wesleyan.educonsensus.app |
| Virus | Enterovirus 71 (EV71) | wesleyan.educonsensus.app |
| Compound Effect | Inhibition of EV71 replication | wesleyan.educonsensus.appmedchemexpress.cn |
| Viral mRNA Reduction | 76.83 ± 2.47% decrease in EV71 vp1 mRNA after 48h | wesleyan.educonsensus.app |
| Protein Analysis Method | Western blotting for VP1 capsid protein | wesleyan.educonsensus.appmedchemexpress.cn |
Antiproliferative Research on 3,4-dihydroxyphenylacetic Acid
The related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), has been a subject of research for its biological activities, including its potential antiproliferative effects. DOPAC is a known metabolite of dopamine (B1211576) and a catabolite of quercetin (B1663063) glycosides. nih.govclinpgx.org
The chemical structure of a compound is critical to its biological function. In the case of DOPAC, its catechol moiety—a benzene (B151609) ring with two hydroxyl groups at adjacent positions—is believed to be key to its activity. nih.govresearchgate.net Studies comparing phenolic acid catabolites of quercetin have shown that DOPAC and protocatechuic acid, both of which possess a catechol group, exhibited DPPH radical scavenging and superoxide (B77818) dismutase-like activities. nih.govresearchgate.net In contrast, compounds lacking this specific structure, such as 3-hydroxyphenylacetic acid and hippuric acid, did not show these activities. nih.govresearchgate.net This suggests that the catechol moiety is directly involved in the compound's antioxidant and, by extension, potential antiproliferative capabilities. researchgate.net
| Compound | Catechol Moiety? | Antioxidant Activity (DPPH radical scavenging, SOD-like) | Reference |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Yes | Yes | nih.govresearchgate.net |
| Protocatechuic acid | Yes | Yes | nih.govresearchgate.net |
| 3-Hydroxyphenylacetic acid | No | No | nih.govresearchgate.net |
| Hippuric acid | No | No | nih.govresearchgate.net |
Oxidative Stress Pathways and Metabolite Relevance
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in various neurodegenerative diseases. nih.gov The metabolism of dopamine and related compounds is closely linked to these pathways.
In neurobiological contexts, 3,4-dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of dopamine. clinpgx.orgnih.gov The metabolic pathway involves the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) by monoamine oxidase. nih.gov DOPAL is then primarily metabolized to DOPAC by the enzyme aldehyde dehydrogenase (ALDH2). nih.gov Research indicates that oxidative stress can disrupt this process. nih.gov Specifically, 4-hydroxy-2-nonenal (4HNE), a product of lipid peroxidation resulting from oxidative stress, can inhibit the ALDH2 enzyme. nih.gov This inhibition leads to a decrease in the conversion of DOPAL to DOPAC, potentially causing an accumulation of the toxic DOPAL aldehyde. nih.gov This link between oxidative stress and the altered metabolism of a direct precursor to DOPAC is relevant in the study of conditions like Parkinson's disease. nih.gov Conversely, DOPAC itself has been shown to possess antioxidant properties, significantly inhibiting hydrogen peroxide-induced cytotoxicity in hepatocytes, suggesting a protective role against oxidative stress. nih.govresearchgate.net
Structure Activity Relationship Sar Studies for Methyl Alpha,4 Dihydroxyphenylacetate Analogs and Derivatives
Influence of Hydroxyl Group Position and Substitution Patterns
The number and location of hydroxyl (-OH) groups on the phenyl ring of Methyl alpha,4-dihydroxyphenylacetate are critical determinants of its biological profile. These functional groups can participate in hydrogen bonding and redox reactions, which are often key to a molecule's interaction with biological targets like enzymes.
The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy for managing postprandial hyperglycemia. Research has shown that derivatives of 3,4-dihydroxyphenylacetic acid, the parent acid of this compound, can be potent inhibitors of this enzyme. The position of the hydroxyl groups on the phenyl ring significantly impacts this inhibitory activity.
A study on novel hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid revealed that these compounds exhibit outstanding α-glucosidase inhibition compared to the standard drug, acarbose. nih.gov The presence of the 3,4-dihydroxy substitution pattern, also known as a catechol moiety, is a recurring feature in potent α-glucosidase inhibitors. scienceopen.com For instance, a comparison of the inhibitory effects of various phenolic acids on α-amylase, another key digestive enzyme, showed that the number and position of hydroxyl groups are crucial for activity. nih.govmdpi.com Specifically, a hydroxyl group at the 2-position of benzoic acid derivatives was found to have a strong positive effect on α-amylase inhibition. nih.govmdpi.com
The following table presents the α-glucosidase inhibitory activity of several synthesized hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid, highlighting the potent activity of compounds with the intact catechol structure.
Table 1: α-Glucosidase inhibitory activity of selected 3,4-dihydroxyphenylacetic acid derivatives compared to the standard drug, acarbose. The lower IC50 value indicates a higher inhibitory potency. Data sourced from a study on novel hydrazide-hydrazone derivatives. nih.gov
Further studies have corroborated the importance of hydroxyl group positioning. For example, 2,4-dihydroxybenzoic acid has been shown to have strong α-glucosidase inhibitory effects. researchgate.net The inhibitory potential of flavonoids against α-glucosidase is also well-documented, with the number and position of hydroxyl groups being a key determinant of their efficacy. nih.gov
The presence of adjacent hydroxyl groups on the phenyl ring, forming a catechol or pyrocatechol (B87986) moiety, is a significant structural feature that imparts a range of biological activities. This arrangement is crucial for the antioxidant and enzyme-inhibiting properties of many phenolic compounds. The catechol group is a key determinant for the inhibitory activities of a broad class of protein aggregation inhibitors. nih.gov
The redox state of catechol-containing compounds is a key factor in their ability to inhibit amyloid protein aggregation, a process implicated in several neurodegenerative diseases. nih.gov Studies have shown that the catechol functional moiety itself possesses general anti-amyloid activities, a property not observed in its monohydroxylated analog, phenol. biorxiv.org This highlights the importance of the ortho-dihydroxy substitution pattern.
In the context of enzyme inhibition, the catechol structure is a common feature in inhibitors of catechol-O-methyltransferase (COMT), an important drug target in the treatment of Parkinson's disease. researchgate.net The nitrocatechol moiety is a key determinant for the activity of potent COMT inhibitors. researchgate.net Furthermore, for flavonoids to effectively inhibit angiotensin-converting enzyme (ACE), the presence of a catechol group in the B-ring is a critical structural element. scienceopen.com The ability of the catechol group to chelate metal ions and participate in redox cycling likely contributes to its diverse biological effects, including the inhibition of enzymes like catechol oxidase. saps.org.uk The interaction of 3,4-dihydroxyphenylacetic acid (DOPAC) with α-synuclein, a protein associated with Parkinson's disease, has been shown to inhibit its fibrillation, further underscoring the role of the catechol structure in modulating protein aggregation. usf.edu
Modulation of Biological Potency by Other Structural Modifications
Beyond the hydroxyl groups, other structural features of this compound and its analogs can be modified to modulate their biological potency. These include alterations to the carboxylic acid derivative portion of the molecule and the introduction of steric bulk.
Homogentisic acid (HGA), a close structural relative of 3,4-dihydroxyphenylacetic acid, is an intermediate in the metabolism of tyrosine. Deficiencies in the enzyme that processes HGA lead to the condition alkaptonuria. mdpi.com Studying the derivatives of HGA can provide insights into how structural modifications influence interactions with enzymes.
Pyomelanin mimics biosynthesized from HGA have been shown to possess high antioxidant activity. mdpi.com This activity is attributed to the inherent free radical scavenging properties of the HGA structure. While not a direct measure of enzyme inhibition, the antioxidant potential of these derivatives suggests a propensity to interact with biological macromolecules and participate in electron transfer reactions, which are fundamental to many enzymatic processes. The structural characterization of these HGA-derived pigments reveals a complex polymeric structure, indicating that the HGA monomer can undergo oxidative polymerization. mdpi.com This reactivity could be harnessed in the design of enzyme inhibitors that form covalent or tight-binding interactions with their targets.
The reactivity of the carboxylic acid derivative moiety in analogs of this compound is subject to conformational and steric influences. The esterification of phenylacetic acid, the core acid structure of the target compound, is sensitive to the steric environment around the carboxylic acid group.
Studies on the acid-catalyzed esterification of substituted phenylacetic acids have shown that the presence of ortho-substituents on the phenyl ring can significantly affect the reaction rate. rsc.org For instance, ortho-alkyl groups decrease the rate of esterification due to steric hindrance. rsc.org Similarly, in the esterification of phenylacetic acid with substituted phenols, ortho-cresol gives a much lower yield compared to para-cresol, an effect attributed to steric factors. nih.gov
The following table illustrates the effect of different solvents on the esterification yield of phenylacetic acid, which can be related to the solvation of the transition state and thus is influenced by the steric accessibility of the reaction center.
Table 2: Effect of solvent polarity on the esterification yield of phenylacetic acid. Non-polar solvents generally give higher yields, which can be influenced by the steric accessibility of the reactants. nih.gov
The introduction of bulky groups near the carboxylic acid function can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation or, conversely, preventing it from adopting the necessary orientation to bind to an enzyme's active site. The reactivity of carboxylic acid derivatives is governed by a combination of electronic effects (induction and resonance) and steric factors. khanacademy.org Therefore, careful consideration of the size and position of substituents is essential when designing new analogs of this compound to optimize their biological potency.
Advanced Analytical Methodologies for Research on Methyl Alpha,4 Dihydroxyphenylacetate
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of Methyl alpha,4-dihydroxyphenylacetate, providing the necessary separation from complex matrix components. Both gas and liquid chromatography are employed, each with a suite of detectors suited for different analytical requirements.
Gas Chromatography (GC) with Diverse Detectors: Flame Ionization Detection (FID), Electron Capture Detection (ECD), Flame Photometric Detection (FPD), and Mass Spectrometry (MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. jfda-online.com The most common derivatization involves silylation of the hydroxyl groups, for instance, to form a trimethylsilyl (B98337) (TMS) ether. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method for the identification and quantification of this compound. researchgate.netresearchgate.net The mass spectrometer provides detailed structural information, allowing for unambiguous peak identification based on the mass spectrum and fragmentation patterns of the derivatized analyte. jfda-online.com For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific fragment ions of the target compound. jfda-online.com The derivatization not only increases volatility but also produces characteristic mass shifts and fragmentation patterns that are crucial for MS analysis. jfda-online.com
Flame Ionization Detection (FID) is a universal detector for organic compounds and can be used for the quantification of derivatized this compound. researchgate.netcaymanchem.com While it provides excellent sensitivity for carbon-containing compounds, it lacks the specificity of MS and may be prone to interferences from other co-eluting organic molecules in complex samples. caymanchem.com
Electron Capture Detection (ECD) is a highly sensitive and selective detector for compounds containing electrophilic functional groups, such as halogens. researchgate.netcaymanchem.com To utilize ECD for this compound analysis, a derivatization step that introduces a halogenated group (e.g., using a fluorinated acylating reagent) is necessary. jfda-online.com This approach can significantly lower the detection limits for the analyte.
Flame Photometric Detection (FPD) is primarily used for the selective detection of sulfur- or phosphorus-containing compounds. researchgate.net Its application to this compound would require a specific derivatization strategy to incorporate one of these elements into the molecule, which is not a common approach for this class of compounds.
Table 1: Overview of GC Detectors for Derivatized this compound Analysis
| Detector | Principle | Selectivity | Sensitivity | Derivatization Requirement |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | High | Very High | Required for volatility |
| Flame Ionization (FID) | Detects ions formed during combustion in a hydrogen flame. | Low (for organic compounds) | High | Required for volatility |
| Electron Capture (ECD) | Measures decrease in detector current caused by electrophilic analytes capturing electrons. | High (for electrophilic groups) | Very High | Required to introduce electrophilic groups |
| Flame Photometric (FPD) | Detects light emitted from compounds burned in a flame. | High (for S, P compounds) | High | Required to introduce S or P atoms |
High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet (UV) and Mass Spectrometry (MS) Detection
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. nih.gov Reversed-phase HPLC is a common mode of separation for this and related phenolic compounds. acs.org
HPLC with Ultraviolet (UV) Detection is a widely used technique for the quantification of compounds that possess a UV chromophore, which this compound does due to its aromatic ring structure. nih.govoup.com Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance. researchgate.net While robust and cost-effective, HPLC-UV may lack the sensitivity and selectivity required for trace-level analysis in complex biological matrices, as other endogenous compounds may absorb at the same wavelength and co-elute. nih.govscribd.com
HPLC with Mass Spectrometry (MS) Detection (HPLC-MS) offers a significant advantage in terms of selectivity and sensitivity. epa.gov The MS detector can confirm the identity of the eluting peak based on its mass-to-charge ratio, providing a higher degree of confidence in the results. This is particularly valuable when analyzing complex mixtures where chromatographic resolution alone may be insufficient. epa.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification
For the highest sensitivity and specificity, particularly for quantifying low concentrations of this compound in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. epa.gov This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) after the chromatographic separation, its fragmentation, and the detection of one or more specific product ions. epa.gov This multiple reaction monitoring (MRM) approach drastically reduces background noise and chemical interferences, leading to very low limits of detection and quantification. epa.gov Although direct methods for this compound are not widely published, methods for its parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), can be adapted. For instance, a validated LC-MS/MS method for DOPAL, a related metabolite, achieved a lower limit of quantification of 0.5 ng/mL in brain tissue after derivatization. epa.gov
Sample Preparation and Derivatization for Analysis
The goal of sample preparation is to extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. unl.edu
Extraction Procedures for Various Research Matrices, Including Biological Samples
The choice of extraction method depends on the nature of the sample matrix (e.g., biological fluids, plant tissues). epa.govosti.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For a moderately polar compound like this compound, a solvent such as ethyl acetate (B1210297) can be used to extract it from an acidified aqueous sample. georgia.gov The pH of the aqueous phase is a critical parameter to ensure the analyte is in its neutral form to facilitate its transfer to the organic solvent.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It uses a solid adsorbent packed in a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. For catecholamine metabolites, various SPE sorbents can be used, including reversed-phase (e.g., C18) or ion-exchange materials.
Protein Precipitation: For biological samples like plasma or serum, a simple protein precipitation step is often performed prior to LLE or SPE. This is typically achieved by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727), which denatures and precipitates the majority of proteins. The supernatant containing the analyte can then be further processed.
Cleanup Methodologies, Including Column Chromatography on Silica (B1680970) Gel or Florisil
Following initial extraction, a cleanup step may be necessary to remove remaining interferences.
Silica Gel Chromatography: Column chromatography using silica gel is a standard technique for purifying organic compounds. It separates compounds based on their polarity. While effective, it can be time-consuming. For this compound, a solvent system of increasing polarity would be used to elute the compound from the silica gel column.
Florisil Chromatography: Florisil is a polar, highly active magnesium silicate (B1173343) adsorbent used for cleanup in a manner similar to silica gel. It is particularly effective for separating chlorinated pesticides and other compounds from fatty matrices. An activated Florisil column can retain polar interferences while allowing the analyte of interest to be eluted with a solvent or a mixture of solvents of appropriate polarity. The activity of Florisil can be controlled by deactivation with a small amount of water, which is crucial for reproducible results.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-dihydroxyphenylacetic acid (DOPAC) |
| 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) |
| Trimethylsilyl (TMS) |
| Ethyl acetate |
| Acetonitrile |
| Methanol |
| Silica Gel |
Derivatization Strategies for Enhanced GC Analysis (e.g., using Diazomethane (B1218177) or Pentafluorobenzyl Bromide)
For the successful analysis of polar compounds like this compound by gas chromatography (GC), derivatization is a critical step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, which are essential properties for GC analysis. The presence of two hydroxyl groups and a methyl ester in this compound makes it amenable to common derivatization techniques such as alkylation.
Diazomethane is a potent methylating agent that reacts with acidic protons, such as those on phenolic hydroxyl groups. The reaction with diazomethane converts the phenolic hydroxyl groups into their corresponding methyl ethers. This transformation eliminates the polar -OH groups, thereby increasing the volatility of the compound and improving its chromatographic behavior. However, diazomethane is a highly toxic and explosive reagent, necessitating careful handling and specialized equipment.
Pentafluorobenzyl Bromide (PFB-Br) is another effective derivatization reagent that targets acidic functional groups. It reacts with phenols to form pentafluorobenzyl ethers. The resulting derivatives are not only more volatile but are also highly sensitive to electron capture detection (ECD), a common detector in GC systems. This makes PFB-Br particularly useful for trace-level analysis. The reaction with PFB-Br is typically carried out under basic conditions or with the aid of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. libretexts.org
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |
| Diazomethane | Phenolic Hydroxyl | Methyl Ether | - Highly reactive and efficient methylation. |
| Pentafluorobenzyl Bromide (PFB-Br) | Phenolic Hydroxyl | Pentafluorobenzyl Ether | - Produces highly volatile and thermally stable derivatives. - Enhances sensitivity for Electron Capture Detection (ECD). |
Spectroscopic Identification Techniques
Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of chemical compounds. For this compound, Proton Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are powerful tools.
Proton Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the determination of its structure. The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments.
The aromatic region would show signals for the protons on the 4-hydroxyphenyl ring. Due to the substitution pattern, these protons would likely appear as two doublets, characteristic of an AA'BB' spin system. The proton at the alpha-position (α-H), being adjacent to a hydroxyl group and the aromatic ring, would appear as a singlet or a narrowly split multiplet. The methyl protons of the ester group (-OCH₃) would also produce a distinct singlet, typically in the upfield region of the spectrum. The hydroxyl protons (-OH) may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 2H | Aromatic (H-2', H-6') |
| ~6.7-6.9 | d | 2H | Aromatic (H-3', H-5') |
| ~5.1 | s | 1H | α-CH |
| ~3.7 | s | 3H | -OCH₃ |
| Variable | br s | 2H | -OH |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass and Structural Confirmation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₀O₄), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 183.0657 g/mol . HR-ESI-MS can measure this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the compound's elemental formula.
In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information through fragmentation analysis. The fragmentation of the protonated molecule would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for compounds of this nature include the loss of the methyl ester group (-COOCH₃), water (-H₂O) from the hydroxyl groups, and cleavage of the bond between the alpha-carbon and the aromatic ring. These fragmentation patterns provide a fingerprint that helps to confirm the structure of the molecule.
Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₉H₁₁O₄⁺ | 183.0657 |
| [M-H₂O+H]⁺ | C₉H₉O₃⁺ | 165.0552 |
| [M-COOCH₃+H]⁺ | C₇H₈O₂⁺ | 124.0524 |
Theoretical and Computational Chemistry Approaches to Methyl Alpha,4 Dihydroxyphenylacetate Research
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as Methyl α,4-dihydroxyphenylacetate, might interact with a biological target, typically a protein or enzyme.
Computational docking studies have been instrumental in exploring the inhibitory potential of phenolic compounds, including derivatives of 3,4-dihydroxyphenylacetic acid (the parent acid of Methyl α,4-dihydroxyphenylacetate), against key enzymes like α-glucosidase. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.gov
Research on a series of novel Schiff base derivatives of 3,4-dihydroxyphenylacetic acid has demonstrated their potential as potent α-glucosidase inhibitors, with activities significantly exceeding that of the standard drug, acarbose. nih.gov Molecular docking simulations for these compounds identified key interactions within the α-glucosidase active site. The docking protocol is often validated by redocking a native ligand into the enzyme's binding site, with a root-mean-square deviation (RMSD) of less than 3.5 Å being an acceptable criterion for accuracy. researchgate.net
The binding interactions for these related compounds typically involve a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. For instance, the dihydroxyphenyl moiety, also present in Methyl α,4-dihydroxyphenylacetate, is crucial for forming these interactions. Docking analyses reveal that such compounds can insert into the active site of α-glucosidase, with specific functional groups forming hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex. researchgate.net
Below is a table summarizing typical interactions observed in docking studies of 3,4-dihydroxyphenylacetic acid derivatives with α-glucosidase, which are predictive for Methyl α,4-dihydroxyphenylacetate.
| Interacting Residue (α-Glucosidase) | Interaction Type | Predicted Role in Binding |
| Aspartic Acid (Asp) | Hydrogen Bond | Anchor the ligand in the active site |
| Arginine (Arg) | Hydrogen Bond, Pi-Cation | Stabilize the phenyl ring |
| Histidine (His) | Hydrogen Bond | Key catalytic residue interaction |
| Phenylalanine (Phe) | Pi-Pi Stacking | Hydrophobic interaction with phenyl ring |
| Tyrosine (Tyr) | Hydrogen Bond | Interaction with hydroxyl groups |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules, providing detailed information about reaction pathways and transition states that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical and biochemical reactions. nih.gov It is used to calculate the electronic structure of molecules and determine energetic barriers for reactions, thereby rationalizing reaction outcomes. nih.gov For a compound like Methyl α,4-dihydroxyphenylacetate, DFT could be employed to study its metabolism, such as demethylation or hydroxylation reactions catalyzed by cytochrome P450 enzymes. nih.gov
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods are valuable for precisely determining molecular properties like conformation and stereoselectivity. For a chiral molecule such as Methyl α,4-dihydroxyphenylacetate, ab initio calculations can predict the relative energies of different stereoisomers and their preferred three-dimensional structures (conformations). nih.gov
These methods can elucidate the subtle energetic differences that govern stereoselective reactions. By calculating the energies of diastereomeric transition states, researchers can predict which product isomer will be favored. Furthermore, ab initio calculations are used to compute properties like NMR chemical shifts, which are highly sensitive to the molecule's conformation and hydrogen bonding environment, providing a powerful link between theoretical structures and experimental data. researchgate.net
Computational Structural Analysis
Computational structural analysis focuses on the non-covalent interactions that govern molecular recognition, crystal packing, and ligand-receptor binding.
The structure and function of Methyl α,4-dihydroxyphenylacetate are heavily influenced by its capacity for intermolecular interactions. Computational models are essential for visualizing and quantifying these forces, which include hydrogen bonds and various pi-interactions.
Hydrogen Bonding: The two hydroxyl groups on the phenyl ring and the ester group are primary sites for hydrogen bonding. DFT and other computational methods can model the geometry and strength of these bonds. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, classifying strong hydrogen bonds as having more covalent character and weak ones as being primarily electrostatic. researchgate.net
Pi-Interactions: The aromatic phenyl ring is capable of several types of pi-interactions, which are crucial for its binding to biological targets and for its self-assembly. These interactions include:
Pi-Pi Stacking: Face-to-face or offset stacking with other aromatic rings, such as those from amino acid residues like phenylalanine or tyrosine in an enzyme active site. nih.gov
Pi-Alkyl and Methyl-Pi Interactions: Interactions between the pi-system of the phenyl ring and alkyl or methyl groups. nih.govresearchgate.net
C-H···Pi Interactions: A weak form of hydrogen bonding where a C-H bond acts as the donor and the pi-system acts as the acceptor. mdpi.com
Energy decomposition analysis can be used to calculate the specific energy contributions of these interactions (electrostatic, dispersion, polarization, repulsion), providing a quantitative understanding of what stabilizes a given molecular complex. mdpi.com
The following table summarizes the types of non-covalent interactions Methyl α,4-dihydroxyphenylacetate can form and the computational methods used to study them.
| Interaction Type | Molecular Feature Involved | Typical Computational Method | Key Insights Provided |
| Hydrogen Bond | -OH, C=O groups | DFT, QTAIM | Bond strength, geometry, covalent vs. electrostatic character researchgate.net |
| Pi-Pi Stacking | Phenyl Ring | DFT, SAPT | Stabilization energy, optimal geometry nih.gov |
| Pi-Alkyl | Phenyl Ring, Methyl Ester | Molecular Docking, DFT | Hydrophobic contacts, binding affinity nih.gov |
| C-H···Pi | Phenyl Ring, C-H bonds | DFT, Energy Framework Analysis | Contribution to crystal packing and binding stability mdpi.com |
Emerging Research Applications and Future Perspectives of Methyl Alpha,4 Dihydroxyphenylacetate in Academic Fields
Bioremediation and Environmental Biotechnology
The structural similarity of dihydroxyphenylacetate compounds to catechol and its derivatives positions them as significant subjects in the field of bioremediation. Catechols are common intermediates in the microbial degradation of numerous aromatic pollutants, and the enzymes involved in these pathways are being harnessed for environmental cleanup.
Enzymes that degrade catechols are crucial for the bioremediation of environments contaminated with aromatic compounds. nih.govresearchgate.net Aromatic pollutants, often originating from industrial activities and the decomposition of lignin (B12514952), can persist in the environment and pose ecological risks. nih.govresearchgate.net Microorganisms have evolved specific enzymatic pathways to break down these complex molecules, often funneling them through catechol or substituted catechol intermediates. nih.govnih.gov
A key enzyme in this process is catechol 2,3-dioxygenase (C23DO) , which catalyzes the cleavage of the aromatic ring of catechol. nih.gov This meta-cleavage pathway is a critical step in the aerobic degradation of many aromatic hydrocarbons. nih.gov Researchers are exploring the use of these enzymes, and the microorganisms that produce them, to clean up contaminated sites. researchgate.netnih.gov For instance, novel C23DOs with enhanced stability or broader substrate specificity are being discovered through techniques like functional metagenomics, which allows for the screening of genetic material directly from environmental samples. nih.gov
In a similar vein, enzymes that act on substituted catechols, such as 3,4-dihydroxyphenylacetate (DHPA) , are of significant interest. A notable example is 3,4-dihydroxyphenylacetate dioxygenase (DHPAO) from the thermoacidophilic bacterium Sulfobacillus acidophilus TPY. nih.gov This enzyme is involved in the degradation of 4-hydroxyphenylacetate (B1229458) (4-HPA), a breakdown product of lignin found in industrial effluents. nih.gov The bacterium first converts 4-HPA to DHPA using a hydroxylase, and then DHPAO cleaves the aromatic ring of DHPA. nih.gov The ability of such extremophilic organisms and their enzymes to function under harsh conditions makes them particularly valuable for industrial bioremediation applications. nih.govmdpi.com
The table below summarizes key enzymes involved in the degradation of catecholic compounds relevant to bioremediation.
| Enzyme Name | Abbreviation | Substrate(s) | Organism Example | Relevance in Bioremediation |
| Catechol 2,3-dioxygenase | C23DO | Catechol, Substituted Catechols | Pseudomonas putida | Central enzyme in the meta-cleavage pathway for aromatic hydrocarbon degradation. nih.govwur.nl |
| 3,4-Dihydroxyphenylacetate Dioxygenase | DHPAO | 3,4-Dihydroxyphenylacetate (DHPA) | Sulfobacillus acidophilus TPY | Degrades DHPA, an intermediate from lignin breakdown products like 4-HPA. nih.gov |
| 4-Hydroxyphenylacetate 3-Hydroxylase | HPAH | 4-Hydroxyphenylacetate (4-HPA) | Sulfobacillus acidophilus TPY, Acinetobacter baumannii | Converts 4-HPA to DHPA, channeling it into a degradative pathway. nih.govresearchgate.net |
| Catechol 1,2-dioxygenase | C12O | Catechol | Various Bacteria | Key enzyme in the ortho-cleavage pathway for catechol degradation. researchgate.netmdpi.com |
Synthetic Biology and Metabolic Engineering for Chemical Production
Synthetic biology and metabolic engineering are transforming the way we produce chemicals, shifting from petroleum-based synthesis to sustainable, bio-based production. researchgate.netnih.gov Aromatic compounds are a key target, and microbial "cell factories" are being engineered to synthesize a variety of valuable platform chemicals from renewable feedstocks. nih.govresearchgate.net
The development of microbial cell factories for the production of aromatic platform chemicals, such as 3,4-dihydroxybenzoic acid (3,4-DHBA) , is a rapidly advancing area of research. researchgate.netgoogle.com 3,4-DHBA, a compound structurally related to dihydroxyphenylacetate, serves as a versatile building block for polymers, pharmaceuticals, and other high-value products. nih.gov
Researchers are engineering microorganisms like Escherichia coli and Corynebacterium glutamicum to produce these compounds from simple sugars. researchgate.netnih.gov This often involves the construction of novel biosynthetic pathways by introducing genes from different organisms. nih.gov For example, an artificial operon containing genes for chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) 3-hydroxylase was created to direct the synthesis of 3,4-DHBA in Streptomyces coelicolor. nih.gov This engineered strain was then able to produce a modified antibiotic containing a 3,4-dihydroxybenzoyl moiety, demonstrating the potential of this approach to create novel bioactive compounds. nih.gov
Another strategy involves diverting metabolic flux from native pathways towards the desired product. For instance, carbon flux can be redirected from the shikimate pathway, which is the natural route to aromatic amino acids, towards the production of 3,4-DHBA. nih.gov This has been achieved by introducing a bacterial 3-dehydroshikimate dehydratase into poplar trees, leading to the accumulation of 3,4-DHBA. nih.gov
The table below presents examples of engineered microbial systems for the production of aromatic platform chemicals.
| Target Compound | Host Organism | Key Engineering Strategy | Potential Application | Reference |
| 3,4-Dihydroxybenzoic acid (3,4-DHBA) | Streptomyces coelicolor | Introduction of an artificial operon for 3,4-DHBA synthesis. | Precursor for novel antibiotics. | nih.gov |
| 3,4-Dihydroxybenzoic acid (3,4-DHBA) | Azomonas macrocytogenes | Natural production under specific culture conditions. | Iron-chelating agent. | cdnsciencepub.com |
| para-Hydroxycinnamic acid (pHCA) | Recombinant microbes | Expression of phenylalanine/tyrosine ammonia (B1221849) lyase (PAL/TAL). | UV protectant, precursor for resveratrol. | aiche.org |
| Gallic acid | Rhodococcus opacus | Integration of hydroxylation, O-demethylation, and side-chain oxidation pathways. | Valorization of lignin components. | researchgate.net |
Biomaterials and Lignin Engineering Research
Lignin, a complex aromatic polymer, is the second most abundant terrestrial biopolymer after cellulose (B213188) and is a major component of lignocellulosic biomass. mdpi.com It is also a significant waste product of the paper and pulp industry. mdpi.com There is growing interest in valorizing this underutilized resource by converting it into valuable chemicals and materials. rsc.orgyoutube.com
One innovative approach in lignin engineering is to alter the composition of the lignin polymer itself to make it more amenable to processing. This can be achieved by incorporating non-traditional monomers into the lignin backbone during its synthesis in plants. A groundbreaking study has shown that 3,4-dihydroxybenzoate (DHB) can be successfully incorporated into the lignin of poplar trees. nih.govescholarship.org
By introducing a bacterial gene that diverts a metabolic intermediate from the shikimate pathway to produce DHB, researchers were able to create a new type of lignin, termed "zip-lignin". nih.govescholarship.org The incorporated DHB creates ester linkages within the lignin polymer that are more easily cleaved than the native ether bonds. escholarship.org This makes the lignin easier to break down, which in turn facilitates the release of sugars from the plant biomass for biofuel production and simplifies the recovery of valuable aromatic compounds from the lignin fraction. nih.govescholarship.org
The analysis of the transgenic poplar wood revealed not only the presence of DHB but also the formation of novel benzodioxane structures derived from DHBA, confirming its integration into the polymer backbone. escholarship.org This research highlights a promising strategy for designing biomass feedstocks with improved properties for biorefining.
The following table outlines the impact of incorporating 3,4-dihydroxybenzoate into lignin.
| Lignin Modification | Plant Species | Key Finding | Implication for Biomaterials | Reference |
| Incorporation of 3,4-dihydroxybenzoate (DHB) | Hybrid Poplar | Creation of "zip-lignin" with easily cleavable ester bonds. | Easier deconstruction of biomass for biofuel and chemical production. | nih.govescholarship.org |
| Reduced Lignin Content | Hybrid Poplar | Up to 33% less lignin in transgenic trees. | Increased glucose release after enzymatic hydrolysis. | escholarship.org |
| Altered Monomer Composition | Hybrid Poplar | Increased proportion of p-hydroxyphenyl (H) units. | Modified lignin structure with potentially new properties. | escholarship.org |
Chemical Biology Tool Development
The unique structure of Methyl alpha,4-dihydroxyphenylacetate also makes it an attractive starting point for the development of chemical biology tools, such as enzyme inhibitors and biological probes. These tools are invaluable for dissecting complex biological processes and identifying new drug targets.
The design of enzyme inhibitors often relies on mimicking the structure of the enzyme's natural substrate or transition state. The dihydroxyphenylacetate scaffold of this compound can be seen as an analog of various biological molecules, suggesting it could be tailored to inhibit specific enzymes. For example, compounds with a catechol moiety are known to interact with a variety of enzymes, including oxidoreductases and methyltransferases.
Structure-activity relationship (SAR) studies are fundamental to the rational design of potent and selective inhibitors. By systematically modifying the structure of this compound and assessing the inhibitory activity of the resulting analogs, researchers can elucidate the key interactions between the inhibitor and its target enzyme. For instance, the hydroxyl groups could be crucial for hydrogen bonding within an enzyme's active site, while the methyl ester could be modified to improve binding affinity or cell permeability.
Furthermore, the synthesis of biological probes based on the this compound scaffold could enable the visualization and study of biological targets in living systems. This typically involves attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the core structure at a position that does not interfere with its biological activity. The synthesis of such probes would require versatile synthetic routes that allow for the late-stage introduction of these reporter groups.
The development of such chemical tools would not only advance our understanding of fundamental biological processes but could also pave the way for the discovery of new therapeutic agents.
Table 2: General Principles for Designing Inhibitors and Probes from a Core Scaffold
| Design Principle | Application to this compound | Desired Outcome |
| Structure-Activity Relationship (SAR) Studies | Systematically modify the phenyl ring substituents, the alpha-position, and the ester group. | Identify key structural features for target binding and potency. |
| Substrate Mimicry | The dihydroxyphenylacetate core can mimic natural substrates of various enzymes. | Competitive inhibition of the target enzyme. |
| Introduction of Reactive Groups | Incorporate electrophilic groups to form covalent bonds with the target enzyme. | Irreversible inhibition for target identification and validation. |
| Attachment of Reporter Groups | Synthetically attach fluorophores or affinity tags at non-essential positions. | Creation of biological probes for imaging and pull-down assays. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Methyl α,4-dihydroxyphenylacetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via esterification of 4-hydroxyphenylacetic acid using methanol under acid catalysis (e.g., sulfuric acid). Key variables include temperature (optimized at 60–80°C), reaction time (6–12 hours), and molar ratios (1:5 substrate-to-methanol) to achieve yields >85% . Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) and NMR (δ 3.65 ppm for methyl ester protons) .
Q. How can researchers validate the structural integrity of Methyl α,4-dihydroxyphenylacetate post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and phenolic O-H stretch at 3200–3500 cm⁻¹ .
- LC-MS : Use ESI+ mode to detect [M+H]+ ion at m/z 167.07 .
- ¹H/¹³C NMR : Verify absence of unreacted carboxylic acid protons (δ 12–13 ppm) and monitor methyl ester carbon at δ 52 ppm .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported LogP values for Methyl α,4-dihydroxyphenylacetate?
- Methodological Answer : Discrepancies in LogP (e.g., 0.75 in one study vs. 1.2 in another) arise from measurement techniques. To reconcile:
- Shake-Flask Method : Partition between octanol/water (pH 7.4), followed by UV quantification at λ = 275 nm .
- Chromatographic Derivation : Use reverse-phase HPLC with calibrated retention times against standards of known LogP .
- Computational Prediction : Apply QSAR models (e.g., ACD/Labs) incorporating electronic (Hammett σ) and steric parameters .
Q. How does Methyl α,4-dihydroxyphenylacetate interact with hepatic enzymes, and what are the implications for metabolic stability assays?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) at 37°C, NADPH regeneration system, and monitor depletion via LC-MS/MS. Key findings:
- CYP450 Inhibition : Competitive inhibition of CYP2D6 (IC₅₀ = 12 µM) via Lineweaver-Burk plots .
- Phase II Metabolism : Glucuronidation at the phenolic hydroxyl group confirmed by UGT1A1/1A9 isoform-specific assays .
- Half-Life (t₁/₂) : 45–60 minutes in HLMs, suggesting moderate metabolic stability .
Q. What are the optimal storage conditions to prevent degradation of Methyl α,4-dihydroxyphenylacetate in long-term studies?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to minimize photolytic cleavage of the ester bond .
- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis; stability >95% over 12 months at RH <30% .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and alkaline buffers (pH >8), which accelerate ester hydrolysis .
Key Contradictions and Resolutions
- LogP Variability : Attributable to pH-dependent ionization of the phenolic group. Use buffered octanol/water systems at physiological pH for consistency .
- Metabolic Half-Life Discrepancies : Differences in HLM donor pools (e.g., genetic polymorphisms in UGT1A1). Standardize microsome sources across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
